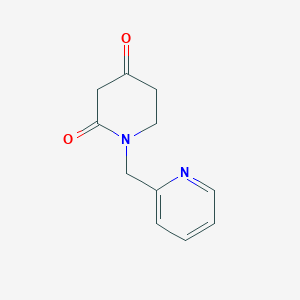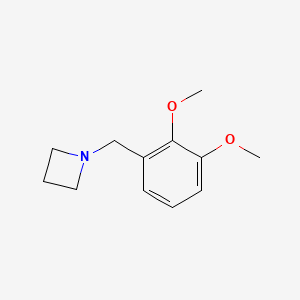![molecular formula C10H10FNO B13678781 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines. These compounds are characterized by a seven-membered ring structure fused to a benzene ring. The presence of a fluorine atom at the 6th position and a ketone group at the 5th position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-fluorobenzylamine.
Cyclization: The precursor undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the azepine ring.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 5th position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoazepines with various functional groups.
Scientific Research Applications
6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a chlorine atom instead of fluorine.
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a methyl group instead of fluorine.
6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 6th position imparts unique properties to 6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10FNO/c11-7-3-1-4-8-10(7)9(13)5-2-6-12-8/h1,3-4,12H,2,5-6H2 |
InChI Key |
FGGZRATXBAFUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC=C2F)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


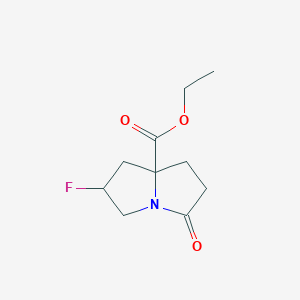
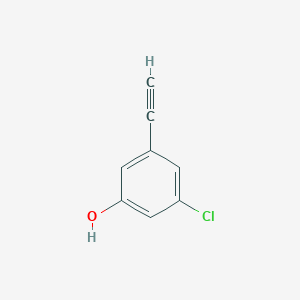

![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
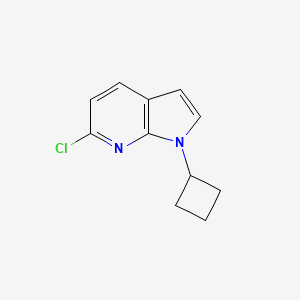
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
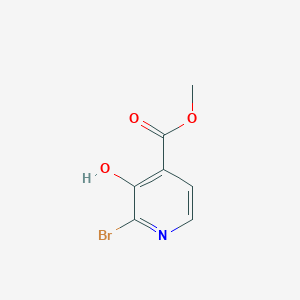
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
